molecular formula C14H13ClN2OS B5865589 N-[(4-CHLOROPHENYL)METHYL]-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE

N-[(4-CHLOROPHENYL)METHYL]-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE

Cat. No.: B5865589
M. Wt: 292.8 g/mol
InChI Key: WWCBMINRWGTKPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-CHLOROPHENYL)METHYL]-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenyl group, a pyridinyl group, and a sulfanyl group attached to an acetamide backbone

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-pyridin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2OS/c15-12-6-4-11(5-7-12)9-17-13(18)10-19-14-3-1-2-8-16-14/h1-8H,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCBMINRWGTKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE typically involves the reaction of 4-chlorobenzyl chloride with 2-mercaptopyridine in the presence of a base, followed by the acylation of the resulting intermediate with acetic anhydride. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Amines, thiols

Major Products Formed

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit the biosynthesis of bacterial cell walls by targeting key enzymes involved in the process. For its anticancer activity, it may induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-CHLORO-4-METHYL-PHENYL)-2-(PYRIDIN-2-YLSULFANYL)-ACETAMIDE
  • N-(4-CHLORO-3-NITRO-PHENYL)-2-(PYRIDIN-2-YLSULFANYL)-ACETAMIDE
  • N-(3-CHLORO-PHENYL)-2-(5-PYRIDIN-4-YL-2H-(1,2,4)TRIAZOL-3-YLSULFANYL)-ACETAMIDE

Uniqueness

N-[(4-CHLOROPHENYL)METHYL]-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl and pyridinyl groups enhances its ability to interact with biological targets, making it a valuable compound for drug discovery and development.

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